1H-Pyrazole-3,5-diamine dihydrochloride
CAS No.: 141193-12-6
Cat. No.: VC21279956
Molecular Formula: C3H8Cl2N4
Molecular Weight: 171.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141193-12-6 |
|---|---|
| Molecular Formula | C3H8Cl2N4 |
| Molecular Weight | 171.03 g/mol |
| IUPAC Name | 1H-pyrazole-3,5-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C3H6N4.2ClH/c4-2-1-3(5)7-6-2;;/h1H,(H5,4,5,6,7);2*1H |
| Standard InChI Key | LFWYJRCLBDVUJD-UHFFFAOYSA-N |
| SMILES | C1=C(NN=C1N)N.Cl.Cl |
| Canonical SMILES | C1=C(NN=C1N)N.Cl.Cl |
Introduction
Structural Characteristics and Identification
Chemical Structure and Nomenclature
1H-Pyrazole-3,5-diamine dihydrochloride features a pyrazole core with primary amino groups at positions 3 and 5, complemented by two hydrochloride counter-ions. The pyrazole heterocycle itself consists of a five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with the remaining three positions occupied by carbon atoms. The 1H designation indicates that the acidic proton is located on the N1 position of the pyrazole ring, which is the preferred tautomeric form under standard conditions.
The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 141193-12-6, which provides a standardized reference for unambiguous identification in chemical databases and literature . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "1H-pyrazole-3,5-diamine dihydrochloride," which systematically describes its structural features according to established chemical nomenclature conventions.
Structural Representations and Chemical Identifiers
For computational and database purposes, 1H-Pyrazole-3,5-diamine dihydrochloride can be represented through several standardized notations. The canonical SMILES (Simplified Molecular Input Line Entry System) notation for this compound is C1=C(NN=C1N)N.Cl.Cl, which encodes the structural information in a linear string format . This representation allows for computational processing and structure-based searching in chemical databases.
The International Chemical Identifier (InChI) provides another standardized method for representing the chemical structure. For 1H-Pyrazole-3,5-diamine dihydrochloride, the InChI is InChI=1S/C3H6N4.2ClH/c4-2-1-3(5)7-6-2;;/h1H,(H5,4,5,6,7);2*1H, with a corresponding InChI Key of LFWYJRCLBDVUJD-UHFFFAOYSA-N . These identifiers facilitate the precise communication of chemical structures across different platforms and databases, ensuring accurate identification regardless of naming conventions.
Physicochemical Properties
Fundamental Physical Properties
1H-Pyrazole-3,5-diamine dihydrochloride possesses distinct physicochemical characteristics that influence its behavior in various chemical and biological systems. The compound has a molecular weight of 171.03 g/mol and a molecular formula of C3H8Cl2N4 . These fundamental parameters are essential for calculating stoichiometric relationships in chemical reactions and for preparing solutions of specific concentrations.
The salt form of this compound significantly affects its solubility profile, with the dihydrochloride salt exhibiting enhanced water solubility compared to the free base due to its ionic character. This property is particularly valuable for applications requiring aqueous solutions, such as biological assays or reactions conducted in polar solvents.
Tabulated Physicochemical Data
Table 1 summarizes the key physicochemical properties of 1H-Pyrazole-3,5-diamine dihydrochloride based on available data:
Comparative Analysis with Related Compounds
While direct comparative data for 1H-Pyrazole-3,5-diamine dihydrochloride is limited, examining the properties of structurally related compounds can provide valuable context. For instance, 1H-Pyrazole-3,5-diamine,4-(2-phenyldiazenyl)-, a related compound with an additional phenyldiazenyl group at position 4, has a reported molecular weight of 202.216 g/mol, a density of 1.52 g/cm³, and a boiling point of 384.3°C at 760 mmHg . These values reflect the influence of the additional functional group, which increases molecular weight and alters physical properties compared to the unsubstituted diamine.
The significant difference in molecular weight between 1H-Pyrazole-3,5-diamine dihydrochloride (171.03 g/mol) and its 4-(2-phenyldiazenyl) derivative (202.216 g/mol) demonstrates how structural modifications can substantially impact physicochemical properties . Such comparisons are valuable for understanding structure-property relationships within this class of compounds.
Analytical Characterization
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of 1H-Pyrazole-3,5-diamine dihydrochloride and for monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for the analysis of heterocyclic compounds, with detection wavelengths selected based on the UV absorption characteristics of the pyrazole ring and amino substituents.
Thin-Layer Chromatography (TLC) represents another important analytical tool, often used for reaction monitoring and preliminary purity assessment. For pyrazole derivatives, visualization methods such as UV detection or specific reagents that react with amino groups, such as ninhydrin, might be employed to detect the compound on TLC plates.
X-ray Crystallography and Structural Confirmation
X-ray crystallography provides definitive information about the three-dimensional structure of compounds in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique has been successfully applied to related pyrazole compounds, such as 3,5-diphenylpyrazole, with structural confirmation reported in the literature .
For 1H-Pyrazole-3,5-diamine dihydrochloride, X-ray crystallographic analysis would provide valuable insights into aspects such as the tautomeric form adopted in the solid state, the exact positions of the amino groups relative to the pyrazole ring, and the nature of hydrogen bonding networks involving the amino groups, pyrazole NH, and chloride counterions. Such structural details are essential for understanding the compound's behavior in various applications and for rational design of synthetic strategies targeting derivatives of this compound.
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